![molecular formula C20H19NO5S2 B2885644 (5Z)-3-(2-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one CAS No. 638139-49-8](/img/structure/B2885644.png)
(5Z)-3-(2-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
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Description
(5Z)-3-(2-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO5S2 and its molecular weight is 417.49. The purity is usually 95%.
BenchChem offers high-quality (5Z)-3-(2-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-3-(2-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Antimicrobial Activity
Thiazolidinone derivatives are synthesized through various chemical processes and have shown moderate to promising antibacterial and antifungal activities. For instance, one study describes the one-pot synthesis of pyrimidinothiazolidinones, showcasing their moderate anti-inflammatory activity and potential as antibacterial and antifungal agents (Lingappa et al., 2010). Another research highlights the synthesis of thiazolidinone, thiazoline, and thiophene derivatives, with some compounds exhibiting promising antimicrobial activities (Gouda et al., 2010).
Photo-oxidation and CNS Penetrability
Thiazolidinone derivatives have been explored for their selective and stereospecific hydroxylation properties, as demonstrated in the singlet oxygenation of thiazolidine derivatives (Takata et al., 1985). Moreover, certain derivatives have been studied for their ability to penetrate the central nervous system, offering potential as pharmacological tools for neurological studies (Rosen et al., 1990).
Corrosion Inhibition and Anticancer Potential
Research into thiazolidinone derivatives also includes their application in corrosion inhibition and their anticancer potential. A study on the corrosion inhibition performance of certain thiazolidinedione derivatives for mild steel in hydrochloric acid solution highlights their effectiveness (Yadav et al., 2015). Additionally, derivatives have been evaluated for their anticancer and HIV activity, showing promising results in preliminary screenings (Patel et al., 2013).
properties
IUPAC Name |
(5Z)-3-(2-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-23-14-8-6-5-7-13(14)21-19(22)17(28-20(21)27)11-12-9-15(24-2)18(26-4)16(10-12)25-3/h5-11H,1-4H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDQJKNHCGVEFI-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one |
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